Mellein

Übersicht

Beschreibung

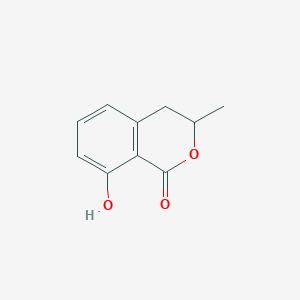

Mellein is a naturally occurring compound belonging to the class of 3,4-dihydroisocoumarins. It is primarily produced by fungi, but can also be found in plants, insects, and bacteria. This compound plays significant roles in the life cycles of its producers and is involved in various biochemical and ecological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of a pentaketide intermediate, followed by post-polyketide synthase modifications. The cyclization reaction produces a six-membered lactone ring, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using fungal cultures. For example, the fungus Aspergillus melleus has been reported to produce this compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Mellein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted this compound compounds .

Wissenschaftliche Forschungsanwendungen

Mellein has a wide range of scientific research applications:

Chemistry: this compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been studied for its role in plant-pathogen interactions and its potential as a phytotoxin.

Medicine: this compound exhibits antimicrobial properties and has been investigated for its potential use as an antibiotic.

Wirkmechanismus

Mellein exerts its effects through various mechanisms. In plants, it has been reported to inhibit the expression of defense genes, leading to increased susceptibility to pathogens. In microbial systems, this compound disrupts cell wall integrity, leading to cell lysis and death. Molecular docking studies have shown that this compound interacts with specific proteins, reducing pathogenicity .

Vergleich Mit ähnlichen Verbindungen

Mellein is part of the 3,4-dihydroisocoumarin subgroup, which includes compounds such as:

Coumarin: Known for its fragrant properties and use in perfumes.

Isochroman-1-one: A structural isomer of coumarin with various biological activities.

8-Hydroxy-3-methylisochroman-1-one: Another member of the isocoumarin family with distinct chemical properties.

This compound is unique due to its broad-spectrum antimicrobial activity and its role in plant-pathogen interactions, distinguishing it from other similar compounds .

Biologische Aktivität

Mellein, a 3,4-dihydroisocoumarin compound, is primarily produced by fungi and has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, phytotoxic, and cytotoxic properties.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is synthesized through specific biosynthetic pathways in various organisms, including fungi like Aspergillus ochraceus and Macrophomina phaseolina. The biosynthesis involves several enzymes and genes that facilitate the transformation of precursor molecules into this compound.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has demonstrated strong fungicidal and herbicidal properties. In studies, it showed effective inhibition against various pathogens, including bacteria and fungi. For instance, this compound produced by Macrophomina phaseolina was identified as a potent phytotoxin with significant antifungal activity against Xanthomonas species, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 62.5 μg/ml .

- Phytotoxic Effects : this compound induces necrotic leaf spots in several plant species, such as hemp dogbane (Apocynum cannabinum) and apple (Malus domestica) . This phytotoxicity is attributed to its ability to disrupt cellular functions in plant tissues.

- Cytotoxic Effects : Research has indicated that this compound possesses cytotoxic properties against various cell lines. For example, it has been shown to inhibit the hepatitis C virus (HCV) protease with an IC50 value of 35 μM . This suggests potential applications in antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Production by Fungal Isolates : A study on Macrophomina phaseolina isolates from soybean plants revealed that 28.1% of isolates produced this compound. The research utilized LC-MS/MS techniques to confirm this compound production and assess its biological impact on host plants .

- Antifungal Activity Assessment : this compound was isolated from various fungal cultures, including those from Cytospora eucalypticola, where it exhibited moderate antifungal and antibacterial activities against Gram-positive bacteria .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways of this compound have highlighted the enzymes involved in its production, providing insights into how environmental factors influence its synthesis in different fungal species .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.